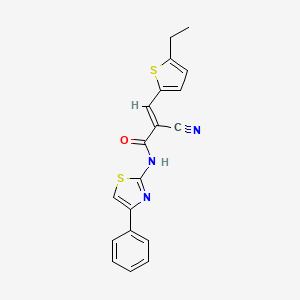
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
Descripción general
Descripción
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, also known as CTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAT is a heterocyclic compound that contains both thiazole and thiophene rings, which makes it a promising candidate for drug development and other biomedical applications.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in cancer cell growth and proliferation. 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In addition, 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to have significant biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis. 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to have potential neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, one of the main limitations of 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide is its poor solubility in aqueous solutions, which could limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, including the development of new derivatives and analogs with improved pharmacological properties, the elucidation of its mechanism of action, and the evaluation of its potential applications in other fields such as biotechnology and materials science. In addition, further studies are needed to evaluate the safety and toxicity of 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide in vivo, which could pave the way for its clinical development as a new anticancer drug.
Aplicaciones Científicas De Investigación
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to have potential anti-inflammatory and antimicrobial properties.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(5-ethylthiophen-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-2-15-8-9-16(25-15)10-14(11-20)18(23)22-19-21-17(12-24-19)13-6-4-3-5-7-13/h3-10,12H,2H2,1H3,(H,21,22,23)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDNVTKGUBQGNB-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B4877533.png)

![3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4877550.png)

![4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4877562.png)
![2-chloro-N-(2-methylphenyl)-5-[(3-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4877567.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4877579.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4877582.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4877587.png)
![3-benzyl-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4877593.png)
![4-[4-(difluoromethoxy)benzylidene]-2-(4-isopropoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4877597.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B4877601.png)
![ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4877602.png)
![N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4877617.png)